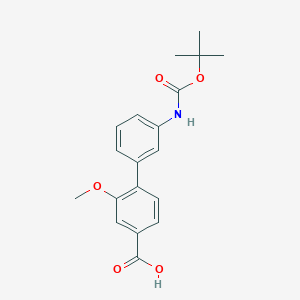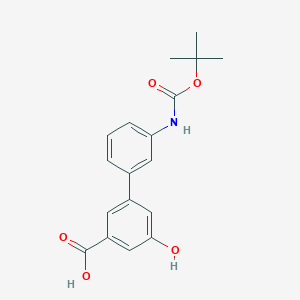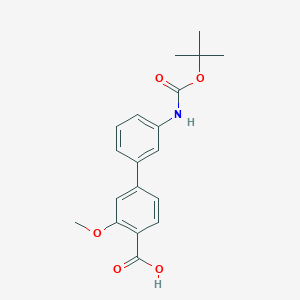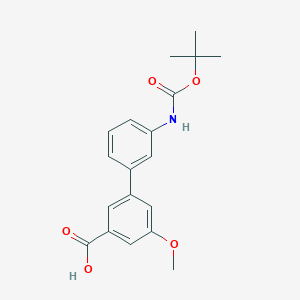
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% (2-BOC-AP-5-MBA) is an organic compound that is widely used in scientific research. It is a versatile compound with a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
2-BOC-AP-5-MBA is a versatile compound with numerous applications in scientific research. It is used as a building block in the synthesis of various compounds, including drugs and other biologically active molecules. It is also used in biochemical and physiological studies to study the mechanism of action of drugs and other biologically active molecules. Additionally, it is used in drug discovery, as it can be used to identify novel compounds with desired biological activities.
Wirkmechanismus
The mechanism of action of 2-BOC-AP-5-MBA is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, altering their structure and function. This binding is thought to be responsible for the compound’s biological activities.
Biochemical and Physiological Effects
2-BOC-AP-5-MBA has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the activity of various enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
2-BOC-AP-5-MBA is a useful compound for laboratory experiments due to its wide range of applications and relatively simple synthesis method. However, it is important to note that the compound is not always suitable for all experiments, as it may not be compatible with certain reagents or conditions. Additionally, the compound can be difficult to purify and may contain impurities that can interfere with the results of the experiment.
Zukünftige Richtungen
There are numerous potential future directions for 2-BOC-AP-5-MBA. One potential direction is to further explore the potential therapeutic applications of the compound, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research could be done to explore the compound’s potential as a drug discovery tool, as well as its potential to modulate the activity of various enzymes and proteins. Finally, further research could be done to improve the synthesis method of the compound and to develop more efficient ways to purify and characterize it.
Synthesemethoden
2-BOC-AP-5-MBA is synthesized through a two-step reaction from commercially available starting materials. The first step is the reaction of 3-bromo-4-chloro-5-methoxybenzoic acid (BCMA) with 3-bromo-4-chloro-2-nitrobenzene (BCNB) in an aqueous medium. This reaction yields 2-bromo-3-chloro-5-methoxybenzoic acid (BCMBA), which is then reacted with aminophenol in the presence of a base to form 2-BOC-AP-5-MBA.
Eigenschaften
IUPAC Name |
5-methoxy-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-6-12(10-13)15-9-8-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQTZIZGNUWZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)











